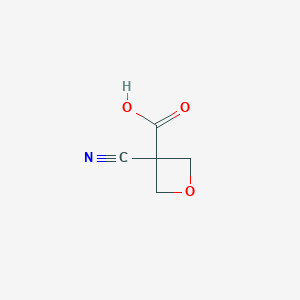

3-Cyanooxetane-3-carboxylic acid

Description

3-Cyanooxetane-3-carboxylic acid (CAS: 1609178-60-0) is a bicyclic compound featuring an oxetane ring (a four-membered oxygen-containing heterocycle) substituted with both a cyano (-CN) and a carboxylic acid (-COOH) group at the 3-position. This unique structure confers high ring strain and polar functional groups, making it a valuable intermediate in medicinal chemistry and materials science. Its reactivity is influenced by the electron-withdrawing cyano group, which enhances the acidity of the carboxylic acid and modulates nucleophilic/electrophilic behavior .

Properties

IUPAC Name |

3-cyanooxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c6-1-5(4(7)8)2-9-3-5/h2-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJXKKMZESNRJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609178-60-0 | |

| Record name | 3-cyanooxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

3-Cyanooxetane-3-carboxylic acid serves as a versatile building block in the synthesis of pharmaceutical compounds. Its carboxylic acid functionality allows for the formation of esters, amides, and other derivatives that can enhance biological activity.

- Case Study : A study highlighted the use of carboxylic acid derivatives in drug design, where modifying the carboxyl group significantly improved the pharmacokinetic properties of compounds targeting specific receptors .

2. Bioisosterism

The compound's structure can act as a bioisostere for traditional carboxylic acids, which are common in many drugs. This property allows researchers to modify existing drug candidates to improve their efficacy and reduce side effects.

| Compound | Activity | Modification |

|---|---|---|

| Original Carboxylic Acid | High | Limited CNS penetration |

| This compound | Improved | Enhanced brain penetration |

Materials Science Applications

1. Polymer Chemistry

this compound can be utilized in the synthesis of polymers, particularly those involving cyanoacrylate chemistry. These polymers are known for their adhesive properties and are used in various industrial applications.

- Example : Ethyl cyanoacrylate, derived from cyanoacetic acid (a related compound), is widely used as a superglue due to its rapid curing and strong bonding capabilities .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

The compound is employed as an intermediate in synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitutions makes it a valuable reagent in organic reactions.

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Nucleophilic Substitution | Reacting with amines | Amide derivatives |

| Esterification | Reacting with alcohols | Esters used in fragrances |

Mechanism of Action

The mechanism by which 3-cyanooxetane-3-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

Structural Analogues within the Oxetane Family

a. 3-Aminooxetane-3-carboxylic Acid (CAS: 138650-24-5)

- Molecular Formula: C₄H₇NO₃

- Key Differences: Replaces the cyano group with an amino (-NH₂) group. The amino group is electron-donating, reducing carboxylic acid acidity compared to the cyano analogue.

- Applications: Used in peptide synthesis and as a building block for constrained amino acids .

b. 3-Ethyloxetane-3-carboxylic Acid (CAS: 28562-61-0)

- Molecular Formula : C₆H₁₀O₃

- Key Differences: Substituted with an ethyl group, which is electron-neutral. This reduces ring strain and reactivity compared to the cyano derivative.

- Applications : Explored in polymer chemistry due to its hydrophobic side chain .

c. 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic Acid (CAS: 1379811-81-0)

- Molecular Formula: C₁₂H₁₃NO₅

- Key Differences: Incorporates a benzyloxycarbonyl (Cbz) protecting group on the amino substituent. This enhances steric bulk and stability, making it suitable for stepwise peptide synthesis .

Cyano-Substituted Cyclic Carboxylic Acids

a. 1-Cyanocyclopentanecarboxylic Acid (CAS: 540490-54-8)

- Molecular Formula: C₇H₉NO₂

- Key Differences : Features a five-membered cyclopentane ring. The larger ring reduces strain but decreases conformational rigidity compared to oxetane derivatives.

- Applications : Intermediate in agrochemical synthesis .

b. 5-Cyanofuran-2-carboxylic Acid (CAS: 212197-74-5)

Non-Oxetane Cyclic Carboxylic Acids

a. Cyclohexanecarboxylic Acid (CAS: 98-89-5)

- Molecular Formula : C₇H₁₂O₂

- Lower acidity (pKa ~4.8) compared to 3-cyanooxetane-3-carboxylic acid due to lack of substituent effects .

b. 3-Cyclopentene-1-carboxylic Acid

- Molecular Formula : C₆H₈O₂

- Key Differences : Unsaturated five-membered ring with a double bond, increasing reactivity toward electrophilic addition.

- Applications : Precursor for prostaglandin analogues .

Data Tables for Key Comparisons

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 1609178-60-0 | C₅H₅NO₃ | 127.10 | -CN, -COOH |

| 3-Aminooxetane-3-carboxylic acid | 138650-24-5 | C₄H₇NO₃ | 117.10 | -NH₂, -COOH |

| 1-Cyanocyclopentanecarboxylic acid | 540490-54-8 | C₇H₉NO₂ | 139.15 | -CN, -COOH |

| Cyclohexanecarboxylic acid | 98-89-5 | C₇H₁₂O₂ | 128.17 | -COOH |

Biological Activity

3-Cyanooxetane-3-carboxylic acid (C5H5NO3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a unique oxetane ring structure combined with a cyano and carboxylic acid functional group. Its molecular formula is C5H5NO3, and it has notable physicochemical properties that contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps that may include the use of various reagents and catalysts. While specific synthetic routes are not detailed in the available literature, the general approach typically involves:

- Formation of the oxetane ring.

- Introduction of the cyano group.

- Carboxylation to yield the final product.

Antimicrobial Properties

Research indicates that carboxylic acids, including derivatives like this compound, exhibit antimicrobial activity through mechanisms such as membrane disruption and metabolic inhibition. The permeability of microbial membranes to such acids can lead to significant cellular damage, resulting in cell death .

Table 1: Antimicrobial Activity of Carboxylic Acids

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | Ongoing studies |

| Octanoic Acid | Antimicrobial | 50 | Royce et al., 2013 |

| Indole-3-carboxylic Acid | Antifungal | TBD | Ongoing studies |

Cytotoxicity and Cancer Research

Emerging studies suggest that compounds with carboxylic acid functionalities can exhibit cytotoxic effects against various cancer cell lines. The presence of the carboxyl group is often crucial for enhancing anticancer activity, as seen in related compounds where modifications lead to increased potency against specific cancer types .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | TBD | Ongoing studies |

| Coumarin-3-Carboxamide Derivative | HeLa | 0.39–0.75 | MDPI, 2021 |

Study on Membrane Disruption

A study focusing on the effects of carboxylic acids on microbial membranes revealed that compounds like octanoic acid cause significant membrane damage, leading to increased fluidity and leakage of intracellular components . This mechanism may also apply to this compound, suggesting a similar pathway for its antimicrobial action.

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinities of various carboxylic acid derivatives with target proteins involved in cancer progression and microbial resistance. These studies indicate that structural modifications can significantly enhance binding interactions, thereby improving biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.